
4-Methoxy-3-nitrobenzotrifluoride
Overview
Description
Preparation Methods
4-Methoxy-3-nitrobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the nitration of 4-methoxybenzotrifluoride using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .
Industrial production methods often involve similar nitration processes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the production of high-purity this compound .
Chemical Reactions Analysis
4-Methoxy-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-methoxy-3-aminobenzotrifluoride .
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-3-nitrobenzotrifluoride has been investigated for its potential as an antiviral agent. Studies have shown that modifications in the molecular structure can significantly impact its efficacy against viruses such as HIV. For instance, compounds derived from this structure have demonstrated low nanomolar anti-HIV potency, suggesting that electron-withdrawing groups at specific positions enhance interaction with viral proteins .
Synthesis of Advanced Materials
This compound serves as an intermediate in synthesizing various advanced materials, including polymers and agrochemicals. Its trifluoromethyl group is particularly valuable for enhancing the thermal stability and chemical resistance of polymers. Researchers have explored its use in producing fluorinated polymers that exhibit unique properties suitable for high-performance applications .
Environmental Chemistry
In environmental studies, this compound has been evaluated for its degradation pathways and potential toxicity in ecosystems. It is crucial for understanding the environmental impact of nitroaromatic compounds, which may pose risks due to their mutagenic properties .
Data Tables
Application Area | Description | References |
---|---|---|
Medicinal Chemistry | Antiviral agent development | |
Advanced Materials | Intermediate for fluorinated polymers | |
Environmental Chemistry | Study of degradation and toxicity |
Case Study 1: Antiviral Efficacy
A study published in Environmental Toxicology and Chemistry highlighted the synthesis of a series of compounds based on the structure of this compound, demonstrating their efficacy against HIV. The research indicated that specific structural modifications could enhance antiviral potency significantly, with some derivatives showing an EC50 value as low as 1.39 nM .
Case Study 2: Polymer Synthesis
Research conducted by TCI Chemicals explored the use of this compound as a precursor in synthesizing high-performance polymers with enhanced thermal stability. The study concluded that incorporating trifluoromethyl groups could improve the material's resistance to harsh environmental conditions, making it suitable for industrial applications .
Mechanism of Action
The mechanism of action of 4-Methoxy-3-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where improved membrane permeability can enhance the efficacy of therapeutic agents .
Comparison with Similar Compounds
4-Methoxy-3-nitrobenzotrifluoride can be compared with other similar compounds such as:
4-Methoxybenzotrifluoride: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzotrifluoride: Lacks the methoxy group, which affects its solubility and reactivity.
4-Methoxy-2-nitrobenzotrifluoride: Has the nitro group in a different position, leading to different chemical and physical properties.
The uniqueness of this compound lies in its combination of the methoxy and nitro groups, which confer distinct reactivity and solubility characteristics, making it valuable in various applications .
Biological Activity
4-Methoxy-3-nitrobenzotrifluoride (CAS Number: 394-25-2) is a nitroaromatic compound that has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
- Molecular Formula : C8H6F3NO3
- Molecular Weight : 221.13 g/mol
- Structure : The compound features a methoxy group and a nitro group attached to a benzene ring, along with three fluorine atoms.
1. Antimicrobial Activity
Nitro compounds, including this compound, exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA.
Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Research has shown that nitroaromatic compounds can effectively combat various bacteria, including both Gram-positive and Gram-negative strains. For instance, studies indicate that similar nitro derivatives have been effective against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Activity
Nitro compounds are also known for their anti-inflammatory effects. They can modulate inflammatory pathways and inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This activity is crucial in developing therapeutics for inflammatory diseases.
Case Study : A recent study demonstrated that certain nitro derivatives showed potent inhibition of iNOS, indicating their potential as anti-inflammatory agents .
3. Anticancer Potential
The anticancer properties of nitroaromatic compounds are well-documented. These compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage.
Research Findings : A study on various nitro compounds indicated that those with specific substituents exhibited enhanced cytotoxicity against cancer cell lines . Although specific data on this compound is limited, its structural similarity to other active nitro compounds suggests potential anticancer activity.
Toxicological Profile
The toxicity of nitroaromatic compounds is a significant concern. Many are associated with mutagenic and carcinogenic effects due to their ability to form reactive metabolites. In vivo studies have shown varying degrees of toxicity depending on the specific structure and substituents present on the aromatic ring .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Methoxy-3-nitrobenzotrifluoride in a laboratory setting?
- Methodological Answer: Synthesis requires careful optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For nitro- and trifluoromethyl-substituted aromatic compounds, electrophilic substitution reactions are common. Purification via column chromatography or recrystallization should account for the compound’s polarity and thermal stability. Safety protocols must address reactivity with acids or oxidizing agents, as improper handling can lead to hazardous byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, with chemical shifts influenced by electron-withdrawing groups (e.g., -NO₂ and -CF₃). Mass spectrometry (EI or ESI) provides molecular weight validation and fragmentation patterns, while IR spectroscopy identifies functional groups like nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .
Q. What are the stability considerations when storing this compound?
- Methodological Answer: The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or photochemical reactions. Stability tests under varying humidity and temperature conditions (e.g., accelerated aging studies) can predict shelf life. Avoid storage near acids or strong oxidizers, as these may trigger decomposition .
Advanced Research Questions
Q. How can computational methods like COMSOL Multiphysics optimize the synthesis of this compound?
- Methodological Answer: Multiscale simulations can model reaction kinetics and thermodynamics to identify optimal conditions (e.g., solvent selection, reagent ratios). AI-driven tools enable predictive analysis of side reactions, while factorial design experiments (e.g., varying temperature and pressure) validate computational predictions. Integration with real-time process monitoring enhances yield and purity .
Q. How do conflicting literature data on the reactivity of this compound arise, and how can they be resolved?
- Methodological Answer: Discrepancies often stem from differences in experimental setups (e.g., solvent polarity, catalyst purity) or characterization methods. To resolve contradictions, researchers should:
- Replicate studies under standardized conditions.
- Use high-purity reagents and validate results via multiple analytical techniques (e.g., HPLC-NMR).
- Apply theoretical frameworks (e.g., Hammett substituent constants) to rationalize electronic effects of -OCH₃, -NO₂, and -CF₃ groups .
Q. How can factorial design enhance the understanding of variable interactions in multi-step reactions involving this compound?
- Methodological Answer: A 2³ factorial design (e.g., varying temperature, catalyst loading, and reaction time) systematically evaluates main effects and interactions. Statistical tools like ANOVA quantify the significance of each variable. For example, interactions between temperature and catalyst loading may reveal non-linear effects on yield, guiding process optimization .
Q. How can the electronic effects of substituents in this compound be studied to predict reaction pathways?
- Methodological Answer: Density Functional Theory (DFT) calculations analyze electron density distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Comparative studies with analogs (e.g., 4-Fluoro-3-nitrobenzotrifluoride) isolate substituent effects. Experimental validation via kinetic isotope effects or Hammett plots quantifies electronic contributions .
Q. Methodological Tables
Table 1: Key Spectroscopic Data for this compound
Technique | Key Peaks/Patterns | Interpretation |
---|---|---|
¹H NMR (CDCl₃) | δ 3.9 (s, -OCH₃), δ 8.2–7.5 (aromatic H) | Confirms methoxy and aromatic substitution |
¹⁹F NMR | δ -60 to -65 (CF₃) | Validates trifluoromethyl group |
EI-MS | m/z 251 [M]⁺, fragments at m/z 182, 123 | Matches molecular weight and fragmentation |
Table 2: Factorial Design Parameters for Reaction Optimization
Variable | Low Level (-1) | High Level (+1) | Interaction Effect (p-value) |
---|---|---|---|
Temperature (°C) | 80 | 120 | 0.002 (significant) |
Catalyst Loading | 5 mol% | 15 mol% | 0.015 (significant) |
Reaction Time (h) | 6 | 12 | 0.120 (non-significant) |
Properties
IUPAC Name |
1-methoxy-2-nitro-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAFHLOZHBKYTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192586 | |
Record name | 2-Nitro-4-trifluoromethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-25-2 | |
Record name | 4-Methoxy-3-nitrobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-nitrobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 394-25-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Nitro-4-trifluoromethylanisole | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-4-trifluoromethylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Methoxy-3-nitrobenzotrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95RJH7SBS7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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